

An In-depth Technical Guide to N-butyldodecan-1-amine and its Analogs

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Compound of Interest

Compound Name: *N-butyldodecan-1-amine*

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This technical guide provides a comprehensive overview of **N-butyldodecan-1-amine**, a secondary aliphatic amine, and its related compounds. Due to the limited availability of data for this specific molecule, this guide leverages information on structurally similar analogs to provide insights into its synthesis, physicochemical properties, potential biological activities, and relevant experimental methodologies.

Chemical Identity and Physicochemical Properties

N-butyldodecan-1-amine, also known as N-butyl-N-dodecylamine, is a secondary amine with the chemical formula $C_{16}H_{35}N$. Its structure consists of a nitrogen atom bonded to a butyl group and a dodecyl group. While experimentally determined physicochemical data for **N-butyldodecan-1-amine** are scarce, properties can be estimated based on its structure and data from related aliphatic amines.

Table 1: Estimated Physicochemical Properties of **N-butyldodecan-1-amine** and Related Compounds

Property	N-butyl-dodecan-1-amine (Estimated)	n-Butylamine[1]	Dibutylamine[2]	Dodecylamine[3]
Molecular Formula	C ₁₆ H ₃₅ N	C ₄ H ₁₁ N	C ₈ H ₁₉ N	C ₁₂ H ₂₇ N
Molecular Weight (g/mol)	241.46	73.14	129.24	185.36
Boiling Point (°C)	~280-300	78	159-161	247-249
Melting Point (°C)	Not available	-49	-62	27-29
Density (g/mL)	~0.8	0.74	0.76	0.80
pKa of Conjugate Acid	~10.5 - 11.0[4][5]	10.78	11.25	10.63
LogP (Octanol/Water Partition Coefficient)	~6.5 - 7.0	0.9	2.69	4.49
Solubility in Water	Low to Insoluble[6]	Miscible	Sparingly soluble	Insoluble

Note: Values for **N-butyl-dodecan-1-amine** are estimated based on trends observed in homologous series of aliphatic amines.

The long dodecyl chain in **N-butyl-dodecan-1-amine** confers significant hydrophobicity, leading to low water solubility and a high octanol/water partition coefficient (LogP)[6]. The secondary amine group provides a site for protonation, making it a weak base with a pKa value expected to be in the range of other secondary aliphatic amines[4][5].

Synthesis of N-butyl-dodecan-1-amine

A common and efficient method for the synthesis of secondary amines like **N-butylidodecan-1-amine** is reductive amination[7][8][9][10]. This one-pot reaction involves the reaction of a primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced to the corresponding secondary amine.

2.1. Proposed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of **N-butylidodecan-1-amine** from dodecanal and n-butylamine.

Materials:

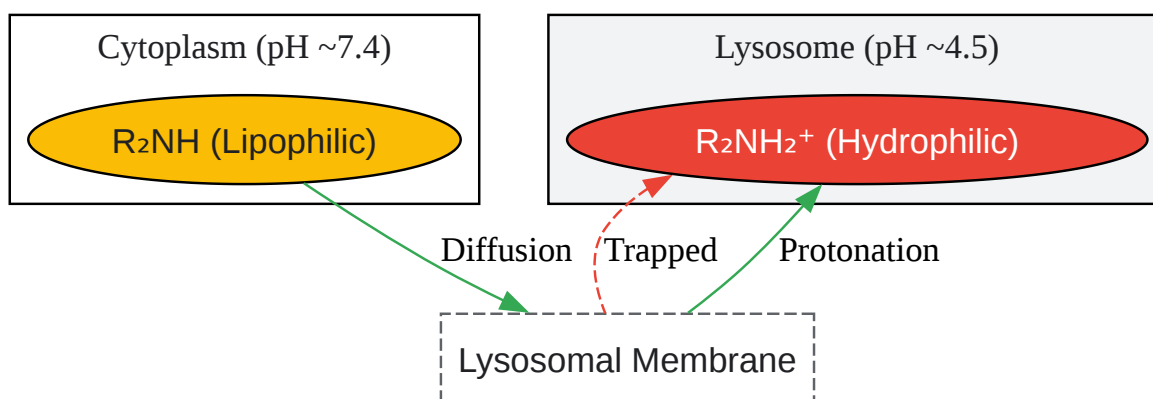
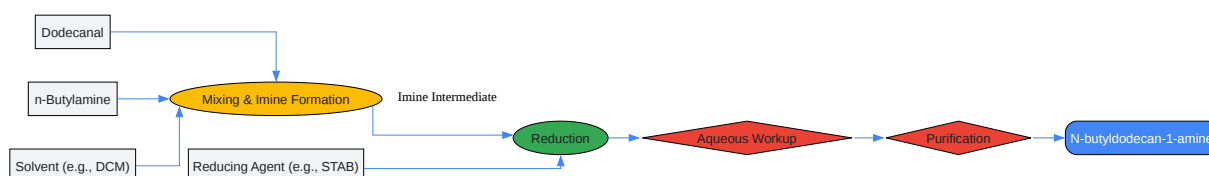
- Dodecanal
- n-Butylamine
- Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH_4)
- Dichloromethane (DCM) or Methanol as solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Hydrochloric acid (1M)
- Sodium bicarbonate solution (saturated)
- Brine

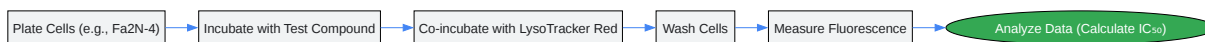
Procedure:

- In a round-bottom flask, dissolve dodecanal (1 equivalent) in the chosen solvent (e.g., DCM).
- Add n-butylamine (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), to the reaction mixture in portions.

- Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, quench the reaction by the slow addition of water.
- Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **N-butylododecan-1-amine** using column chromatography on silica gel, potentially using a mobile phase containing a small amount of triethylamine to prevent peak tailing, or by distillation under reduced pressure[11].

2.2. Synthesis Workflow Diagram





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